N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The first pyrazole ring (1-isopropyl-1H-pyrazol-5-yl) is substituted with an isopropyl group at the N1 position, while the second pyrazole (1,4-dimethyl-1H-pyrazol-5-amine) has methyl groups at the N1 and C4 positions.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)8-13-12-10(3)7-15-16(12)4;/h5-7,9,13H,8H2,1-4H3;1H |
InChI Key |
BAPUFMOSZDBWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .
Major Products Formed
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has shown promise against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : In vitro studies demonstrated a notable reduction in cell viability, indicating potential as an anticancer agent.
- Liver Cancer (HepG2) : The compound induced apoptosis and inhibited cell growth through modulation of cell cycle regulators.
- Colorectal Cancer Models : Similar effects were observed, with significant antiproliferative activity reported.
Case Study Example :
A study found that derivatives of pyrazole compounds exhibited IC50 values as low as 0.39 µM against HCT116 cancer cells, illustrating their efficacy in targeting cancerous cells .
Anti-inflammatory Research
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicated that pyrazole derivatives could significantly reduce edema and inflammatory markers in animal models of acute inflammation.
Data Table on Anti-inflammatory Effects :
| Compound | Model | Effect |
|---|---|---|
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole | Acute Inflammation Model | Significant reduction in edema |
| N-(3-methylpyrazol-4-yloxy)-N-methylamine | Inflammatory Cytokine Assay | Decreased levels of IL-6 and TNF-alpha |
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Molecular docking studies and biochemical assays are used to elucidate these mechanisms .
Comparison with Similar Compounds
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
- Key Differences: Substituent at N1: Ethyl group (vs. isopropyl in the target compound). Pyrazole Ring Position: Methyl group at C4 (vs. C5 in the target compound).
- Fluorination could alter electronic properties, affecting solubility or interactions with hydrophobic pockets .
N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine
- Key Differences: Substituent: Dimethylaminobenzyl group replaces the isopropyl-pyrazole moiety. Molecular Weight: 280.8 g/mol (vs. ~265 g/mol for the target compound, estimated). Chlorine Atom: Present in the molecular formula (C14H21ClN4), absent in the target compound.
- Implications: The aromatic dimethylamino group may enhance solubility in acidic environments due to protonation. Increased molecular weight and chlorine presence could influence bioavailability and toxicity profiles .
Functional and Therapeutic Comparisons
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde
- Structural Relationship : Shares the 1-isopropyl-1H-pyrazol-5-yl moiety but incorporates a pyridine-benzaldehyde scaffold.
- Therapeutic Applications :
- Contrast with Target Compound :
- The benzaldehyde-pyridine extension likely enhances target specificity for hypoxia-related pathways, whereas the bis-pyrazole structure of the target compound may favor interactions with smaller binding pockets (e.g., ATP-binding sites).
Biological Activity
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H20ClN5
- Molecular Weight : 269.77 g/mol
- IUPAC Name : N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine
The structural uniqueness of this compound arises from the presence of two pyrazole rings and various substituents that enhance its stability and reactivity compared to similar compounds .
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, disrupting metabolic pathways associated with inflammation and cancer cell proliferation. It has shown effective binding to specific enzymes, leading to significant inhibition of their activities .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory properties. A study highlighted its ability to inhibit LPS-induced NF-kB/AP-1 reporter activity, showcasing a dose-dependent response with IC50 values ranging from 4.8 to 30.1 µM for related compounds . This suggests its potential utility in treating inflammatory diseases.
Antimicrobial Activity
N-[ (1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amines have also been evaluated for antimicrobial properties. In vitro studies revealed significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to N-[ (1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amines:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazol-5-amines | Contains a single pyrazole ring | Lacks isopropyl group |
| 1-Isopropyl-1H-pyrazole | Contains isopropyl group | Lacks dimethyl groups |
| N-Methyl-N-(1H-pyrazol-5-y)methylamine | Similar methylene bridge | Different substitution pattern on pyrazole ring |
The dual pyrazole rings and specific substitution pattern of N-[ (1-isopropyl - 1H - pyrazol - 5 - yl)methyl]- 1,4-dimethyl - 1H - pyrazol - 5 - amine contribute to its distinct chemical and biological properties .
Case Studies
Recent studies have explored the compound's effectiveness in various biological assays:
Study on Anti-inflammatory Activity
A library of pyrazolo[1,5-a]quinazolines was screened for anti-inflammatory activity, revealing that derivatives similar to N-[ (1-isopropyl - 1H - pyrazol - 5 - yl)methyl]- 1,4-dimethyl - 1H - pyrazol - 5 - amine exhibited significant inhibition of inflammatory markers .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives were tested against common bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, demonstrating the compound's potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
